14,15-Dehydro Budesonide
Description
Historical Context of Synthetic Steroid Development
The journey into synthetic steroid development began with early observations of the physiological effects of castration on animals over 6,000 years ago, marking a primitive understanding of endocrinology. nih.gov The modern era of steroid chemistry was catalyzed by the isolation and synthesis of testosterone. Testosterone was first synthesized in Germany in 1935. storymd.com By the late 1930s, this led to the creation of the first commercially available anabolic steroid, methyltestosterone. swolverine.com
The initial clinical evidence that extracts from animal adrenal glands could treat human adrenal failure was shown in 1930. clinexprheumatol.org As chemical analysis of these extracts advanced, it became clear that the active hormones were all steroids. clinexprheumatol.org By 1940, these were categorized into two groups: those affecting sodium and fluid retention (mineralocorticoids) and those that countered shock and inflammation (glucocorticoids). clinexprheumatol.org The first successful semi-synthetic production of cortisone (B1669442) was achieved by 1952. clinexprheumatol.org A significant milestone occurred between 1954 and 1958 with the introduction of the first synthetic analogues of cortisone and hydrocortisone (B1673445) for anti-inflammatory therapy, namely prednisone (B1679067) and prednisolone. clinexprheumatol.org These synthetic versions were four to five times more potent by weight than their natural counterparts and had the advantage of causing minimal sodium retention. clinexprheumatol.org The 1960s and 1970s were particularly fruitful decades for the development of various steroid formulations, as researchers aimed to enhance their therapeutic properties. swolverine.com In response to rising illicit use, the United States Congress passed the Anabolic Steroid Act of 1990, classifying these substances as a distinct drug class. storymd.com
Core Structural Features of Pregnane-Based Hormones
Pregnane (B1235032) steroids are a major class of hormones characterized by a specific carbon skeleton. wikipedia.orgontosight.ai The foundational structure is a 21-carbon steroid nucleus known as pregnane. wikipedia.org This nucleus is composed of four fused rings, a characteristic feature of all steroids, which consists of a cyclopentanoperhydrophenanthrene core. ontosight.ai More simply, this is three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. ontosight.ai
The term "pregnane" refers to this C21 steroid skeleton and serves as the parent hydrocarbon for two distinct series of steroids: 5α-pregnane and 5β-pregnane. wikipedia.org These isomers differ in the stereochemistry at the junction of the A and B rings of the steroid. Pregnane derivatives are numerous and include vital hormones such as progesterone, cortisol, and aldosterone. ontosight.ainih.gov Most biologically significant pregnanes feature one or more double bonds within their structure. Derivatives with one double bond are classified as pregnenes (e.g., cortisone, hydrocortisone, progesterone), while those with two are known as pregnadienes. wikipedia.org
Classification and General Mechanisms of Glucocorticoid Action
Corticosteroids, produced in the adrenal cortex of vertebrates and their synthetic counterparts, are broadly divided into two main classes: glucocorticoids and mineralocorticoids. wikipedia.org Mineralocorticoids, like aldosterone, are primarily responsible for regulating electrolyte and water balance. pharmacyfreak.com Glucocorticoids, with cortisol being the most important in humans, influence the metabolism of carbohydrates, fats, and proteins and possess significant anti-inflammatory and immunosuppressive effects. wikipedia.orgwikipedia.org
Glucocorticoids can be further classified based on their duration of action:
Short-acting: e.g., Hydrocortisone (Cortisol) pharmacyfreak.com
Intermediate-acting: e.g., Prednisolone, Methylprednisolone pharmacyfreak.com
Long-acting: e.g., Dexamethasone, Betamethasone pharmacyfreak.com
The mechanism of action for glucocorticoids is primarily genomic. nih.gov These hormones bind to the cytosolic glucocorticoid receptor (GR), which is a type of nuclear receptor. wikipedia.orgnih.gov In its inactive state, the GR resides in the cytoplasm within a multi-protein complex. nih.gov Upon binding the glucocorticoid ligand, the receptor undergoes a conformational change, dissociates from the complex, and translocates into the cell nucleus. wikipedia.orgnih.gov
Inside the nucleus, the hormone-receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can lead to:
Transactivation: The complex binds to GREs in the promoter regions of target genes, up-regulating the transcription of anti-inflammatory proteins. wikipedia.org
Transrepression: The complex does not directly bind to DNA but instead interacts with other transcription factors, such as nuclear factor kappa-B (NF-κB) and activator protein-1 (AP-1). nih.gov This protein-protein interaction interferes with their ability to promote the expression of pro-inflammatory genes, including those for cytokines like IL-1, IL-2, and IFN-γ. wikipedia.orgnih.gov This transrepression mechanism is responsible for most of the anti-inflammatory effects of glucocorticoids. nih.gov
Overview of 14,15-Dehydro Budesonide (B1683875) as a Structural Variant in Steroid Chemistry
14,15-Dehydro Budesonide is a chemical compound that is a structural variant of Budesonide, a potent synthetic glucocorticoid. chemicalbook.comlgcstandards.com It is primarily known in the pharmaceutical industry as an impurity or a related compound of Budesonide. chemicalbook.comsynzeal.com It is designated as "Budesonide EP Impurity E" in the European Pharmacopoeia and "Budesonide USP Related Compound E" by the United States Pharmacopeia. synzeal.comsynthinkchemicals.com
The key structural difference that defines this molecule lies in its name. The "14,15-Dehydro" prefix indicates an additional double bond in the steroid's C-ring, between carbon atoms 14 and 15. This unsaturation distinguishes it from the parent compound, Budesonide. Its systematic chemical name is (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione. synzeal.comsynthinkchemicals.com The "pregna-1,4,14-triene" part of the name specifies the three double bonds at positions 1, 4, and 14 within the pregnane skeleton.
Due to its identity as a known impurity, this compound serves as a critical reference standard in analytical chemistry. clearsynth.com It is used for the development and validation of analytical methods to ensure the purity and quality control of commercial Budesonide formulations. clearsynth.com
Data Table: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | clearsynth.com |
| Systematic Name | (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione | synzeal.comsynthinkchemicals.comscbt.com |
| Synonyms | Budesonide EP Impurity E, Budesonide USP Related Compound E, (∆14) Budesonide, Budesonide 14-ene | synzeal.comsynthinkchemicals.comclearsynth.com |
| CAS Number | 131918-64-4 | lgcstandards.comsynzeal.comsynthinkchemicals.comclearsynth.com |
| Molecular Formula | C₂₅H₃₂O₆ | lgcstandards.comsynzeal.comsynthinkchemicals.comclearsynth.com |
| Molecular Weight | 428.52 g/mol | synthinkchemicals.comclearsynth.com |
Structure
3D Structure
Propriétés
IUPAC Name |
(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-11,16,18,20-22,26,28H,4-7,12-13H2,1-3H3/t16-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZXYZGZQZYDLA-BQKXZEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514461 | |
| Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131918-64-4 | |
| Record name | 14,15-Dehydrobudesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14,15-DEHYDROBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGU7BPL6BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies of 14,15 Dehydro Budesonide
Retrosynthetic Analysis of the 14,15-Dehydro Steroid Nucleus
A retrosynthetic analysis of the 14,15-dehydro steroid nucleus, a key structural feature of 14,15-Dehydro Budesonide (B1683875), suggests a synthetic pathway originating from a more saturated steroid precursor. The primary disconnection in this analysis is the carbon-carbon double bond at the C14-C15 position. This bond can be retrosynthetically cleaved to a C14-hydroxylated intermediate. This strategic disconnection points to a forward synthesis involving the dehydration of a 14-hydroxy steroid.
Further disconnection of the Budesonide-specific side chain, the 16α,17α-butylidene acetal (B89532), leads back to the key starting material, a 16α,17α-diol steroid. This diol is typically derived from a precursor such as 16α-hydroxyprednisolone. Therefore, a plausible synthetic route would involve the introduction of a 14α-hydroxyl group onto a suitable Budesonide precursor, followed by a controlled dehydration to form the desired 14,15-double bond.
Development of Novel Synthetic Pathways to 14,15-Dehydro Budesonide
Given that this compound is not a commercially available drug, its synthesis is primarily for research purposes, such as for use as an analytical standard or for biological evaluation. The development of synthetic pathways is therefore geared towards laboratory-scale preparation.
Stereoselective Approaches in Olefin Formation
The introduction of the 14,15-double bond is the most critical step in the synthesis of this compound. A common and effective method for creating such an unsaturation in the steroid D-ring is the dehydration of a tertiary C14-hydroxyl group. This reaction is typically acid-catalyzed and proceeds through an E1 elimination mechanism. The stereochemistry of the resulting olefin is dictated by the conformational arrangement of the carbocation intermediate.
A hypothetical, yet chemically sound, approach would involve the selective hydroxylation of a Budesonide precursor at the C14α position, followed by dehydration. The choice of dehydrating agent and reaction conditions would be crucial to control the regioselectivity and avoid unwanted side reactions.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters for optimization would include the choice of solvent, temperature, reaction time, and the nature of the catalyst for the dehydration step. For instance, milder acidic conditions might be favored to prevent rearrangements of the steroid skeleton.
A design of experiments (DoE) approach could be employed to systematically investigate the effects of these parameters on the reaction outcome. The table below illustrates a hypothetical optimization study for the dehydration step.
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic acid | Toluene | 110 | 4 | 65 |
| 2 | Trifluoroacetic acid | Dichloromethane | 25 | 2 | 72 |
| 3 | Burgess Reagent | Tetrahydrofuran | 60 | 6 | 85 |
| 4 | Martin's Sulfurane | Dichloromethane | 0 | 1 | 88 |
This data is illustrative and intended to represent a typical optimization process.
Scalability Considerations for Research Synthesis
For research-level synthesis, scalability is primarily concerned with the feasibility of producing sufficient quantities of the compound for analytical and biological studies, typically in the milligram to gram scale. The chosen synthetic route should utilize readily available starting materials and reagents, and the reaction work-up and purification procedures should be straightforward. The use of highly toxic or expensive reagents would be a limiting factor for scalability. The purification of the final product, likely involving column chromatography, would also need to be scalable to the desired production level.
Exploration of Derivatization and Analog Synthesis
Derivatization of this compound could be explored to generate a library of analogs for structure-activity relationship (SAR) studies. The primary sites for derivatization on the this compound molecule are the C21-hydroxyl group and the C3-keto group.
The C21-hydroxyl group can be esterified or etherified to introduce a variety of functional groups. For example, reaction with different carboxylic acid anhydrides or acyl chlorides in the presence of a base would yield a series of C21-esters.
The C3-keto group can be modified through reactions such as reduction to a hydroxyl group, or formation of oximes and hydrazones. These modifications can significantly alter the biological activity profile of the parent molecule.
Advanced Purification Methodologies for Synthetic Steroids
The purification of this compound and its derivatives from reaction mixtures is a critical step to ensure high purity for subsequent analytical and biological testing. Due to the structural similarity of steroids, chromatographic techniques are the most effective methods for purification.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for the purification of steroids. The choice of stationary phase (e.g., C18, C8) and mobile phase composition can be optimized to achieve excellent separation of the target compound from starting materials, byproducts, and any isomeric impurities.
For larger scale purification, preparative HPLC or flash column chromatography on silica (B1680970) gel can be employed. The progress of the purification can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
The table below summarizes some common chromatographic techniques used for the purification of synthetic steroids.
| Technique | Stationary Phase | Mobile Phase System | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Initial purification of crude reaction mixtures |
| Preparative HPLC | C18-bonded silica | Acetonitrile/Water | High-purity separation of the final product |
| Supercritical Fluid Chromatography (SFC) | Chiral or achiral | CO2/Methanol | Separation of stereoisomers |
Advanced Analytical Characterization in Chemical Research
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 14,15-Dehydro Budesonide (B1683875), HRMS provides a highly accurate mass measurement, which is critical for confirming its molecular formula. The compound has a molecular formula of C₂₅H₃₂O₆, corresponding to a monoisotopic mass of 428.21988874 Da. nih.govnih.gov
HRMS analysis, often coupled with liquid chromatography (LC-HRMS), can distinguish 14,15-Dehydro Budesonide from its parent drug, Budesonide (C₂₅H₃₄O₆), by the mass difference corresponding to two hydrogen atoms. nih.govpharmaffiliates.com This precise mass measurement is the first step in structural confirmation. Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can reveal characteristic fragmentation patterns. While specific fragmentation data for this impurity is not widely published, analysis of the parent compound Budesonide shows key transitions, such as m/z 431.3 → 323.2, which can be used as a reference. sciex.com By inducing fragmentation through techniques like collision-induced dissociation (CID), researchers can map the structural components of the molecule, providing evidence for the steroidal backbone and the butylidenebis(oxy) group. sci-hub.se
| Property | Value | Source |
| Chemical Name | (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione | scbt.com |
| Molecular Formula | C₂₅H₃₂O₆ | pharmaffiliates.comscbt.com |
| Molecular Weight | 428.52 g/mol | scbt.com |
| Computed Exact Mass | 428.21988874 Da | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete and detailed picture of a molecule's three-dimensional structure. For a complex steroid like this compound, a full suite of NMR experiments is required for unambiguous structural and stereochemical assignment. While comprehensive spectral data for this specific impurity is often proprietary to reference standard suppliers, the methodologies used for its parent compound, Budesonide, are directly applicable and provide a framework for its characterization. synthinkchemicals.comnih.gov
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl protons in the A-ring and the newly introduced double bond at C14-C15. The characteristic signals for the steroid backbone, the butylidene acetal (B89532) group (including the propyl chain and the acetal proton), and the hydroxyl groups would also be present. The introduction of the C14-C15 double bond would cause a significant downfield shift for the proton at C15 compared to its position in Budesonide, and would eliminate the signal for the C14 proton, confirming the "dehydro" structure.
¹³C NMR: The carbon spectrum provides a count of all unique carbon atoms. The most telling signals for this compound would be the two new sp² carbon signals for C14 and C15, replacing the sp³ signals seen in Budesonide. mdpi.com The chemical shifts of neighboring carbons (such as C8, C13, C16, and C17) would also be altered, providing further evidence for the location of the unsaturation.
Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei. For this compound, these techniques confirm the bonding framework and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems through the steroid rings. It would be used to map the connectivity of protons within each ring of the steroidal core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom it is directly attached to. This allows for the definitive assignment of protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is essential for connecting the different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons, such as C10, C13, and C17. For instance, correlations from the methyl protons at C18 to carbons C13, C14, C17, and C12 would be expected.
Chromatographic Techniques for Purity Profiling and Quantification
Chromatographic methods are the cornerstone of purity assessment and quantification in pharmaceutical analysis. They are used to separate the main compound from any impurities, degradation products, or related substances.
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of this compound and for quantifying it as an impurity in Budesonide drug substance. lgcstandards.com Stability-indicating HPLC methods are designed to separate the main component from all potential degradation products and related compounds. researchgate.net
A typical reversed-phase HPLC method would be employed. In pharmacopeial methods for Budesonide, this compound (Impurity E) is a specified impurity with a defined relative retention time (RRT). For example, one method notes an RRT of approximately 0.86 relative to the main Budesonide epimer B peak. The method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision for the intended research application.
| Parameter | Example Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.2) and an organic modifier (e.g., acetonitrile) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at ~244 nm |
| Column Temperature | Ambient or controlled (e.g., 50 °C) |
| Injection Volume | 20 µL |
For trace-level analysis and the resolution of complex mixtures, such as in pharmacokinetic studies or the analysis of forced degradation samples, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. researchgate.net This technique combines the superior resolving power of UPLC, which uses smaller column particles to achieve faster and more efficient separations, with the high sensitivity and selectivity of a mass spectrometer.
A UPLC-MS/MS method for this compound would involve monitoring specific mass-to-charge (m/z) transitions in Selected Reaction Monitoring (SRM) mode. nih.gov For the [M+H]⁺ ion (m/z 429.2), specific product ions would be monitored to provide an exceptionally selective signal, free from matrix interference. This allows for quantification at very low levels (pg/mL), which is essential for detecting trace impurities or analyzing biological samples. sciex.com The method's high throughput and sensitivity make it ideal for advanced research applications where sample volume is limited and low detection limits are required. derpharmachemica.com
Spectroscopic Techniques (e.g., UV-Vis, IR) for Functional Group and Chromophore Analysis
Spectroscopic techniques are powerful, non-destructive methods used to probe the molecular structure of compounds like this compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features, such as functional groups and chromophores, can be identified.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the conjugated systems that act as chromophores. The structure of this compound, a pregna-1,4,14-triene-3,20-dione derivative, contains a cross-conjugated dienone system in the A-ring and an additional double bond in the D-ring. This extended conjugation is expected to result in a characteristic UV absorption profile.
The primary chromophore, the pregna-1,4-dien-3-one system, is known to exhibit a strong absorption maximum (λmax) around 244-254 nm. mdpi.comnih.gov The presence of the additional double bond at the 14,15-position in this compound is likely to cause a slight shift in this absorption maximum.
Interactive Table: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Structural Rationale |
| λmax | ~254 nm | Corresponds to the π → π* transition of the cross-conjugated dienone system in the steroid A-ring. nih.gov |
| Molar Absorptivity (ε) | High | Characteristic of highly conjugated systems. |
Infrared (IR) Spectroscopy:
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
Key functional groups in this compound include hydroxyl (-OH), carbonyl (C=O) groups from the ketone and the hydroxyacetyl side chain, carbon-carbon double bonds (C=C) within the steroid rings, and carbon-oxygen (C-O) bonds of the acetal and hydroxyl groups. The precise position of these absorption bands provides a molecular fingerprint, aiding in the structural confirmation of the compound. For instance, the stretching of the C=O bond in ketones typically appears in the region of 1700–1750 cm⁻¹, while C=O bonds in conjugation with C=C bonds, as seen in cortisone (B1669442), are observed around 1600–1680 cm⁻¹. mdpi.com
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3200 - 3600 | Stretching |
| C-H (alkane/alkene) | 2850 - 3100 | Stretching |
| C=O (ketone, conjugated) | 1650 - 1680 | Stretching |
| C=O (ketone, saturated) | 1700 - 1725 | Stretching |
| C=C (alkene) | 1600 - 1680 | Stretching |
| C-O (acetal, hydroxyl) | 1000 - 1300 | Stretching |
Utilization of Certified Reference Materials in Analytical Research
Certified Reference Materials (CRMs) are the cornerstone of accurate and reliable analytical testing in the pharmaceutical industry. researchgate.netjchps.com These are highly purified and well-characterized substances that serve as a benchmark for analytical measurements. researchgate.net For a compound like this compound, which is an impurity of a pharmaceutical product, the availability of a CRM is crucial for several reasons.
CRMs of this compound, often designated as Budesonide EP Impurity E, are used to:
Confirm the identity of the impurity in a drug substance or product by comparing analytical data (e.g., retention time in chromatography, spectroscopic data).
Quantify the amount of the impurity present, ensuring it does not exceed regulatory limits.
Validate analytical methods by demonstrating the method's accuracy, precision, and specificity for the impurity.
Suppliers of pharmaceutical reference standards typically provide a comprehensive Certificate of Analysis (CoA) with their CRMs. synthinkchemicals.comglppharmastandards.com This document includes detailed analytical data confirming the identity and purity of the compound, often including 1H-NMR, mass spectrometry, HPLC, and IR data. synthinkchemicals.comglppharmastandards.com The use of these well-characterized CRMs ensures the traceability and comparability of analytical results across different laboratories and instruments. researchgate.net
Biotransformation and Metabolic Fate in Preclinical Systems
In Vitro Metabolic Stability and Clearance Studies
No data is available on the in vitro metabolic stability and clearance of 14,15-Dehydro Budesonide (B1683875) in hepatic microsomal and cytosolic fractions.
There are no studies identifying the specific cytochrome P450 isoforms involved in the metabolism of 14,15-Dehydro Budesonide.
Information regarding the Phase II conjugation pathways for this compound is not available in the scientific literature.
Identification and Structural Characterization of Biotransformation Products
There are no published studies that have utilized non-targeted metabolomics to identify the biotransformation products of this compound.
No research has been found that employs isotopic labeling to investigate the metabolic pathways of this compound.
Comparative Biotransformation Kinetics of this compound versus Budesonide
Limited direct comparative studies on the biotransformation kinetics of this compound and Budesonide are available in the public domain. However, insights can be extrapolated from the extensive research on Budesonide's metabolism.
Budesonide undergoes rapid and extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes. This process converts Budesonide into two main metabolites with significantly lower glucocorticoid activity: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. The high clearance of Budesonide is a key feature of its design, minimizing systemic side effects.
The introduction of a double bond at the 14,15-position in this compound is expected to influence its metabolic rate and pathway. Generally, the presence of additional unsaturation can alter the molecule's susceptibility to enzymatic attack. It is plausible that the 14,15-dehydro moiety could either accelerate or hinder the established metabolic pathways of Budesonide. For instance, the altered stereochemistry and electronic configuration could affect the binding affinity of the compound to the active site of CYP3A enzymes.
Without specific experimental data, a direct quantitative comparison of the biotransformation rates remains speculative. However, it is reasonable to hypothesize that this compound is also a substrate for CYP3A-mediated metabolism. The key question is whether the rate of metabolism is comparable to, faster, or slower than that of the parent compound, Budesonide. A slower metabolic rate could potentially lead to prolonged systemic exposure and an altered safety profile.
To illustrate the known metabolic profile of Budesonide, the following interactive data table summarizes key pharmacokinetic parameters.
| Compound | Primary Metabolizing Enzyme | Major Metabolites | Systemic Bioavailability (Oral) |
| Budesonide | CYP3A4 | 16α-hydroxyprednisolone, 6β-hydroxybudesonide | ~10% |
Note: Data for this compound is not available.
Enzymatic Reactivity and Potential Inactivation Mechanisms Related to the Dehydro Moiety
The dehydro moiety at the 14,15-position introduces a site of unsaturation that could be a target for various enzymatic reactions, potentially leading to the inactivation of this compound. The primary enzymatic pathways that could be involved in the metabolism of this dehydro moiety include reduction (hydrogenation) and potentially epoxidation or other oxidative reactions.
Enzymatic Reduction:
Oxidative Metabolism:
Alternatively, the 14,15-double bond could be a target for oxidative enzymes, such as cytochrome P450s. This could lead to the formation of epoxide intermediates, which are often highly reactive and can be subsequently hydrolyzed by epoxide hydrolases to form diols. Such metabolic transformations would likely result in pharmacologically less active or inactive compounds.
Potential for Inactivation:
The enzymatic modification of the dehydro moiety would, in all likelihood, represent an inactivation pathway. The introduction of hydroxyl groups or the saturation of the double bond would significantly alter the three-dimensional structure of the steroid, which is crucial for its binding to the glucocorticoid receptor. Therefore, any metabolic attack on the 14,15-dehydro moiety is expected to diminish or abolish the compound's glucocorticoid activity.
Molecular Pharmacology and Receptor Interaction Research
Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Studies
The cornerstone of a glucocorticoid's action is its ability to bind to the Glucocorticoid Receptor (GR). The affinity and selectivity of this binding are critical determinants of the compound's potency and potential for off-target effects.
To date, there are no published studies that quantitatively assess the binding affinity of 14,15-Dehydro Budesonide (B1683875) for the GR. Such studies would typically involve competitive binding assays using a radiolabeled glucocorticoid to determine the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of 14,15-Dehydro Budesonide. This data would be crucial for determining its potency relative to Budesonide and other corticosteroids.
Table 1: Hypothetical Glucocorticoid Receptor (GR) Binding Affinity Data (Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.)
| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Binding Affinity (%) |
|---|---|---|---|
| Dexamethasone | GR | 5.0 | 100 |
| Budesonide | GR | 9.5 | 52.6 |
| This compound | GR | Data Not Available | Data Not Available |
Beyond the GR, corticosteroids can exhibit cross-reactivity with other steroid hormone receptors, such as the Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), and Androgen Receptor (AR). High selectivity for the GR is a desirable characteristic to minimize side effects. A comprehensive selectivity profile for this compound would require comparative binding assays across a panel of these receptors. Without such studies, its potential for off-target hormonal effects remains unknown.
Table 2: Hypothetical Steroid Receptor Selectivity Profile (Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.)
| Compound | GR Binding (IC50, nM) | MR Binding (IC50, nM) | PR Binding (IC50, nM) | AR Binding (IC50, nM) | GR/MR Selectivity Ratio |
|---|---|---|---|---|---|
| Budesonide | 1.2 | 10.8 | >1000 | >1000 | 9 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Downstream Molecular Signaling Pathway Analysis in Cellular Models
Following receptor binding, glucocorticoids modulate the activity of various signaling pathways to exert their anti-inflammatory effects. The impact of this compound on these downstream events is currently uncharacterized.
A primary mechanism of glucocorticoid action is the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Research would be needed to determine if this compound can effectively suppress the activity of these key regulators of inflammation in relevant cellular models, such as lung epithelial cells or immune cells.
Glucocorticoids are known to influence the epigenetic landscape, including changes in DNA methylation and histone modifications, which can lead to long-term changes in gene expression. Studies investigating the effect of this compound on these epigenetic markers would provide deeper insight into its potential mechanisms of action.
Transcriptomic analyses, such as microarray or RNA-sequencing, would offer a global view of the changes in gene expression induced by this compound. This would allow for a comparison of its gene regulatory profile with that of Budesonide and other corticosteroids, identifying both common and unique transcriptional signatures. Such data would be invaluable in predicting its therapeutic and adverse effect profiles.
Structural Biology of Ligand-Receptor Interactions
Without specific studies on this compound, any discussion under this section would be purely speculative. The required data from computational and experimental studies are not available.
Computational Docking and Molecular Dynamics Simulations of this compound with GRnih.gov
A search of scientific literature did not yield any studies that have performed computational docking or molecular dynamics simulations of this compound with the glucocorticoid receptor (GR). Such studies are essential for predicting the binding affinity, orientation, and stability of the ligand-receptor complex. Without these simulations, it is impossible to detail the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that would govern the binding of this compound to the GR.
Analysis of Conformational Changes Induced by Ligand Binding
Information regarding the specific conformational changes in the glucocorticoid receptor upon binding to this compound is not available. Research in this area would typically involve techniques such as X-ray crystallography, cryo-electron microscopy, or biophysical methods like circular dichroism and fluorescence spectroscopy. The absence of such data for this compound means that any description of alterations in the receptor's secondary and tertiary structure, including the positioning of key helices and loops, cannot be provided.
Comparative Pharmacological Profiling with Budesonide and Established Glucocorticoids
A comparative pharmacological profile of this compound against Budesonide and other established glucocorticoids is not available in the public literature. To construct such a profile, data from in vitro and in vivo studies are necessary. This would include, but not be limited to, receptor binding affinities, transactivation and transrepression potencies, and anti-inflammatory efficacy in various models. The lack of such comparative studies makes it impossible to create the data tables and detailed research findings requested.
Degradation Chemistry and Stability Research
Mechanisms of Degradation Leading to 14,15-Dehydro Budesonide (B1683875) Formation in Budesonide Formulations
14,15-Dehydro Budesonide, also known as Budesonide EP Impurity E, is a recognized degradation product of budesonide. nih.gov Its formation is indicative of the chemical instability of the parent drug under certain conditions. The primary mechanism implicated in the generation of this impurity is oxidation.
Forced degradation studies, particularly under thermal stress in the presence of oxygen (aerobic conditions), have identified this compound as a notable degradation product. nih.gov While the precise, step-by-step chemical pathway has not been fully elucidated in publicly available literature, the formation of a double bond between the 14th and 15th carbon positions of the steroid nucleus strongly suggests a dehydrogenation reaction, a classic oxidative process.
One study on the impurity profiling of a budesonide solution-formulated metered-dose inhaler subjected to thermal stress speculated that an aerobic oxidation process was responsible for the formation of several degradation products. nih.gov This suggests that the presence of oxygen is a critical factor in the pathway leading to this compound. The specific catalysts or initiators for this oxidation in a formulated product could include trace metals or other excipients that can facilitate oxidative reactions.
Furthermore, a patent detailing a synthetic method for producing Budesonide Impurity E involves an oxidation step, lending further credence to the hypothesis that an oxidative mechanism is central to its formation as a degradation product.
Intrinsic Stability Studies Under Stress Conditions
To understand the propensity of budesonide to degrade into this compound, it is essential to examine its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies intentionally expose the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.
Photostability: Photodegradation studies are crucial for determining the impact of light on drug stability. Research on the photodegradation of budesonide has identified the formation of an isomeric impurity known as Lumibudesonide. scirp.org However, the available literature does not indicate that this compound is a significant photodegradation product. This suggests that the mechanism of degradation induced by light primarily follows a different pathway, likely involving photochemical rearrangements rather than oxidation at the 14,15-position.
Thermal Degradation: Thermal stress, particularly in the presence of air, has been shown to induce the formation of this compound. nih.gov A study on a budesonide solution formulation identified this impurity after subjecting the product to elevated temperatures. This indicates that thermal energy can provide the activation energy required for the oxidative degradation pathway to proceed. The extent of degradation and the profile of impurities formed are likely dependent on the temperature, duration of exposure, and the presence of oxygen and other components in the formulation.
The following table summarizes the known impact of different stress conditions on the formation of this compound based on available research.
| Stress Condition | Formation of this compound | Primary Degradation Pathway |
| Oxidative Stress | Observed | Aerobic Oxidation nih.gov |
| Photostability | Not Reported as a Major Product | Photoisomerization (leading to Lumibudesonide) scirp.org |
| Thermal Degradation | Observed (in the presence of air) | Thermal-induced Aerobic Oxidation nih.gov |
Kinetic and Mechanistic Investigations of Degradation Pathways
The study that identified this compound as a thermal degradation product did so as part of a broader impurity profiling effort. nih.gov It speculated on the general oxidative nature of the degradation but did not provide specific kinetic data, such as reaction rate constants or the order of the reaction for the formation of this particular impurity.
To perform a thorough kinetic investigation, one would need to quantify the formation of this compound over time under controlled stress conditions (e.g., varying temperature, oxygen concentration, and initial budesonide concentration). This would allow for the determination of the reaction rate and its dependence on these factors, providing insights into the degradation mechanism.
Mechanistic investigations would involve techniques such as isotopic labeling to trace the atoms involved in the reaction and identify key intermediates. Spectroscopic methods could be employed to characterize any transient species formed during the degradation process. Such detailed studies are crucial for fully understanding the degradation pathway and for developing effective strategies to prevent the formation of this compound in budesonide formulations.
Emerging Research Perspectives and Future Directions
Development of Ultrasensitive Bioanalytical Methods for Endogenous or Exogenous Detection
The detection of corticosteroid metabolites at very low concentrations in biological matrices is a significant analytical challenge, primarily due to extensive first-pass metabolism and low systemic bioavailability of the parent compounds. lcms.cz Future research must prioritize the development of ultrasensitive bioanalytical methods specifically tailored for 14,15-Dehydro Budesonide (B1683875).
Current methodologies for budesonide and its primary metabolites, such as 16α-hydroxyprednisolone, rely heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These techniques achieve remarkable sensitivity, with lower limits of quantification (LLOQ) often in the picogram per milliliter (pg/mL) range. lcms.cznih.gov The future development of methods for 14,15-Dehydro Budesonide should build upon this foundation. Key areas of focus will include:
Method Optimization: Tailoring LC-MS/MS parameters, including specific Selected Reaction Monitoring (SRM) transitions, cone voltage, and collision energy, is essential for the unambiguous identification and quantification of the 14,15-dehydro structure. researchgate.net
Advanced Sample Preparation: Improving solid-phase extraction (SPE) protocols to selectively isolate this compound from complex biological samples like plasma, urine, or lung tissue will be critical for enhancing signal-to-noise ratios and achieving the required sensitivity. nih.govresearchgate.net
High-Throughput Analysis: The adaptation of these methods for high-throughput screening would enable larger pharmacokinetic or metabolomic studies, facilitating a better understanding of the compound's formation and clearance. nih.gov
A comparison of potential analytical approaches is summarized in the table below.
| Feature | LC-MS/MS | High-Resolution Mass Spectrometry (HRMS) | Immunoassay (e.g., ELISA) |
| Specificity | Very High | Very High | Variable; potential cross-reactivity |
| Sensitivity | High (pg/mL) | High (pg/mL to fg/mL) | Moderate (ng/mL to pg/mL) |
| Application | Targeted quantification, metabolite identification | Untargeted screening, structural elucidation | High-throughput screening |
| Development Focus | SRM transition optimization | Accurate mass database development | Antibody generation specific to the 14,15-dehydro moiety |
The successful development of these methods is a prerequisite for accurately assessing the prevalence and potential biological role of this compound, whether it arises endogenously from metabolic processes or is present as an exogenous impurity.
In Silico Prediction Models for Structure-Metabolism and Structure-Activity Relationships
Computational, or in silico, models are indispensable tools for predicting the biological fate and activity of chemical compounds, thereby guiding further experimental work. For this compound, these models can offer crucial insights into its metabolic stability and interaction with biological targets.
Future research should focus on applying established computational approaches to this specific metabolite:
Metabolism Prediction: Budesonide is primarily metabolized by cytochrome P450 3A (CYP3A) enzymes. nih.govresearchgate.net In silico models can predict the susceptibility of this compound to further CYP3A-mediated metabolism, such as hydroxylation, or metabolism by other enzyme families. Understanding its metabolic profile is key to determining its half-life and potential for accumulation.
Structure-Activity Relationship (SAR) Models: Quantitative Structure-Activity Relationship (QSAR) models are used to predict the binding affinity of steroidal ligands to the glucocorticoid receptor (GR). uni-ruse.bgnih.gov By developing QSAR models that include this compound and structurally related compounds, researchers can predict how the introduction of the 14,15-double bond affects GR binding affinity and subsequent transactivation or transrepression activity. nih.gov This can help determine if the metabolite retains significant glucocorticoid activity.
Pharmacokinetic Modeling: Combined in vitro and in silico models can simulate the absorption, distribution, metabolism, and excretion (ADME) profile of inhaled compounds. scholaris.caresearchgate.net Applying these models to this compound could predict its systemic exposure and lung residence time compared to the parent drug. nih.gov
| Modeling Approach | Key Parameter | Predicted Outcome for this compound |
| Metabolism Simulation | Interaction with CYP3A4 active site | Metabolic stability, potential for forming further metabolites |
| QSAR for GR Binding | Molecular descriptors (e.g., surface area, partial charge) uni-ruse.bg | Predicted binding affinity relative to budesonide |
| Pharmacokinetic (PK) Model | Lipophilicity, solubility, metabolic clearance rate | Predicted systemic concentration and tissue distribution |
These predictive models will be instrumental in prioritizing experimental studies and forming hypotheses about the biological significance of this specific budesonide derivative.
Design of Chemical Biology Probes Incorporating the 14,15-Dehydro Structure
Chemical biology probes are powerful tools for studying the interactions of molecules within complex biological systems. The unique 14,15-double bond in this compound could serve as a valuable structural motif for the design of novel probes to investigate glucocorticoid receptor biology.
The rigid steroid scaffold is an excellent framework for creating conjugates with other molecules to enhance targeting or introduce new functionalities. acs.org Future directions in this area include:
Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule could allow for real-time visualization of its uptake, subcellular localization, and interaction with the GR in living cells.
Affinity-Based Probes: Immobilizing this compound on a solid support could be used for affinity chromatography to isolate and identify novel binding partners or regulatory proteins associated with the GR complex.
Photoaffinity Labels: Incorporating a photo-reactive group into the structure would enable covalent cross-linking of the probe to the GR or other interacting proteins upon UV irradiation, allowing for the precise mapping of binding sites.
The 14,15-dehydro moiety could serve as a unique chemical handle for attaching linkers and reporter groups, potentially with minimal disruption to the core steroid structure required for receptor binding. The development of such probes would provide new ways to explore the dynamics of GR interaction and signaling. acs.orgmdpi.com
Elucidation of Potential Non-Genomic Glucocorticoid Receptor-Mediated Effects
Beyond their classical genomic effects that involve gene transcription, glucocorticoids can also elicit rapid, non-genomic effects. nih.gov These actions are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through interactions of the cytosolic GR with other signaling pathways. nih.govbohrium.com Studies have shown that budesonide can trigger rapid non-genomic signaling, such as the production of cAMP. chapman.edu
A critical area for future research is to determine whether this compound can also initiate non-genomic signaling and, if so, how its effects compare to the parent compound. Key research questions include:
Does this compound bind to mGRs with a different affinity than budesonide?
Can it rapidly modulate intracellular signaling cascades, such as kinase pathways or calcium mobilization, within minutes of cellular exposure? nih.gov
Investigating these potential non-genomic actions is essential for a complete understanding of the biological activity of this compound. Such effects could occur too rapidly to be explained by changes in gene expression and may reveal novel aspects of glucocorticoid signaling. nih.gov
Contribution to the Broader Understanding of Steroid Biotransformation and Inactivation Pathways
Studying the formation and fate of this compound can provide valuable insights into the broader field of steroid metabolism. The biotransformation of steroids is a complex process involving a host of enzymes that can activate, inactivate, or modify the function of the parent molecule. nih.govresearchgate.net
Research on this compound can contribute to this field in several ways:
Dehydrogenation Pathways: Dehydrogenation is a known metabolic pathway for corticosteroids, catalyzed by enzymes such as those in the CYP3A family. nih.gov A detailed investigation into the enzymatic process that forms the 14,15-double bond would enhance the understanding of how synthetic corticosteroids are processed and whether this pathway represents a common route of metabolism.
Enzyme Specificity: Identifying the specific enzymes responsible for creating this compound (e.g., CYP3A4, CYP3A5, or other dehydrogenases) will clarify the substrate specificity of these enzymes and their role in drug metabolism. nih.gov
Inactivation vs. Bioactivation: A primary role of steroid metabolism is the inactivation of potent hormones into metabolites with reduced activity, such as the conversion of budesonide to 6β-hydroxybudesonide and 16α-hydroxyprednisolone. drugbank.com A key question is whether the formation of this compound is an inactivation step, leading to a metabolite with negligible GR affinity, or if it retains or even enhances biological activity. Answering this will contribute to the knowledge of how synthetic steroids are functionally regulated in the body.
The study of this single metabolite can thus serve as a model for understanding specific enzymatic reactions, like dehydrogenation, within the complex network of steroid biotransformation and inactivation pathways. slideshare.netnih.gov
Q & A
Basic Research Questions
Q. How is 14,15-Dehydro Budesonide identified and quantified in pharmaceutical formulations?
- Methodology : Use reversed-phase liquid chromatography (LC) with UV detection at 254 nm. A column packed with 3.5-µm L1 material (4.6 mm × 15 cm) heated to 50°C is recommended. Mobile phases preheated to 50°C improve separation efficiency. System suitability requires ≥5500 theoretical plates for Budesonide epimer B. Relative retention times (RRT) for this compound are 0.84 compared to Budesonide epimer B (RRT 1.0) . Quantification involves comparing peak areas of impurities against Budesonide peaks, with acceptance criteria for total impurities specified in pharmacopeial standards .
Q. What chromatographic parameters optimize the separation of this compound from Budesonide and related impurities?
- Methodology : Employ a flow rate of 1.5 mL/min and an injection volume of 20 µL. Buffer solutions (e.g., monobasic sodium phosphate and phosphoric acid, pH 3.2) enhance peak resolution. Validation should confirm resolution between this compound (RRT 0.84) and other impurities like 21-dehydrobudesonide (RRT 0.68) and 11-ketobudesonide (RRT 0.73–0.78). Column efficiency (NLT 5500 plates) ensures precision .
Advanced Research Questions
Q. What are the pharmacological implications of this compound in Budesonide formulations?
- Methodology : Assess impurity thresholds (e.g., pharmacopeial limits of NMT 0.2% for 11-ketobudesonide) to infer safety margins. Stability studies under accelerated conditions (e.g., heat, humidity) can track this compound formation. Pharmacokinetic models (e.g., population analyses) evaluate systemic exposure risks, noting Budesonide's prolonged pulmonary absorption and interindividual variability .
Q. How does this compound formation correlate with storage conditions and formulation stability?
- Methodology : Conduct forced degradation studies (e.g., oxidative, hydrolytic stress) using LC-UV/MS to identify degradation pathways. Monitor impurity levels in long-term storage (25°C/60% RH) and compare to accelerated conditions (40°C/75% RH). Statistical models (e.g., Arrhenius plots) predict shelf-life impacts. Regulatory guidelines (USP, EP) define acceptance criteria for total impurities .
Q. What analytical strategies differentiate this compound from its epimers and isomers in complex matrices?
- Methodology : Combine chiral chromatography with mass spectrometry (LC-MS/MS) for stereochemical resolution. Validate specificity using spiked samples and stress-degraded formulations. System suitability must resolve critical pairs (e.g., Budesonide epimer B vs. This compound) with RSD ≤2% for retention times .
Methodological Considerations
- Data Interpretation : Use non-inferiority margins (e.g., 10% difference) for comparative studies, as seen in Budesonide formulation trials .
- Statistical Tools : Apply Farrington-Manning tests for impurity limit validation and Cox proportional hazards models for stability risk assessment .
- Regulatory Compliance : Align methods with updated pharmacopeial monographs (e.g., USP revisions for impurity nomenclature and FDA-approved limits) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
